molecular formula C20H19ClF3N3O4S B296931 N-allyl-2-({[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetyl}amino)benzamide

N-allyl-2-({[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetyl}amino)benzamide

Cat. No. B296931
M. Wt: 489.9 g/mol
InChI Key: BONWLTKIJGTFNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-2-({[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetyl}amino)benzamide, also known as CTB or Compound 2, is a small molecule inhibitor that has shown promising results in scientific research applications. CTB is a potent inhibitor of the protein kinase CK2, which is involved in many cellular processes and has been implicated in various diseases.

Mechanism of Action

The mechanism of action of N-allyl-2-({[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetyl}amino)benzamide involves its binding to the ATP-binding site of CK2, which inhibits its activity. N-allyl-2-({[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetyl}amino)benzamide has been shown to be a competitive inhibitor of CK2, meaning that it competes with ATP for binding to the enzyme. This results in the inhibition of downstream signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-allyl-2-({[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetyl}amino)benzamide are largely dependent on its inhibition of CK2 activity. N-allyl-2-({[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetyl}amino)benzamide has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and decrease inflammation. Additionally, N-allyl-2-({[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetyl}amino)benzamide has been shown to enhance the efficacy of chemotherapy drugs in cancer cells, suggesting that it may have potential as a combination therapy. However, further studies are needed to fully understand the biochemical and physiological effects of N-allyl-2-({[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetyl}amino)benzamide.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-allyl-2-({[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetyl}amino)benzamide for lab experiments is its potency as a CK2 inhibitor. N-allyl-2-({[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetyl}amino)benzamide has been shown to be more potent than other CK2 inhibitors, such as CX-4945. Additionally, N-allyl-2-({[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetyl}amino)benzamide has been shown to have a high level of selectivity for CK2, meaning that it does not inhibit other protein kinases. However, one limitation of N-allyl-2-({[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetyl}amino)benzamide is its solubility, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-allyl-2-({[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetyl}amino)benzamide. One area of research is the development of more potent and selective CK2 inhibitors based on the structure of N-allyl-2-({[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetyl}amino)benzamide. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-allyl-2-({[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetyl}amino)benzamide, particularly in the context of combination therapies. Finally, the use of N-allyl-2-({[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetyl}amino)benzamide in animal models of disease should be explored to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis method of N-allyl-2-({[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetyl}amino)benzamide involves several steps, including the reaction of 2-chloro-5-trifluoromethylaniline with methylsulfonyl chloride, followed by the reaction with N-allyl-2-aminobenzamide. The resulting compound is then treated with acetic anhydride and triethylamine to yield N-allyl-2-({[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetyl}amino)benzamide. The synthesis of N-allyl-2-({[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetyl}amino)benzamide has been optimized to increase the yield and purity of the final product.

Scientific Research Applications

N-allyl-2-({[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetyl}amino)benzamide has been studied extensively in various scientific research applications. One of the main areas of research has been its use as a CK2 inhibitor. CK2 is a protein kinase that is involved in many cellular processes, including cell growth, proliferation, and survival. Dysregulation of CK2 has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammation. N-allyl-2-({[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetyl}amino)benzamide has been shown to inhibit CK2 activity both in vitro and in vivo, leading to decreased cell viability and tumor growth.

properties

Molecular Formula

C20H19ClF3N3O4S

Molecular Weight

489.9 g/mol

IUPAC Name

2-[[2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]acetyl]amino]-N-prop-2-enylbenzamide

InChI

InChI=1S/C20H19ClF3N3O4S/c1-3-10-25-19(29)14-6-4-5-7-16(14)26-18(28)12-27(32(2,30)31)17-11-13(20(22,23)24)8-9-15(17)21/h3-9,11H,1,10,12H2,2H3,(H,25,29)(H,26,28)

InChI Key

BONWLTKIJGTFNW-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(=O)NCC=C)C2=C(C=CC(=C2)C(F)(F)F)Cl

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(=O)NCC=C)C2=C(C=CC(=C2)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.